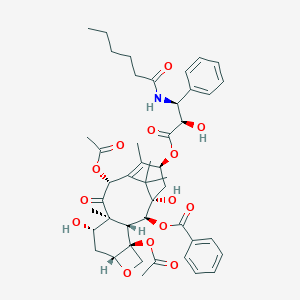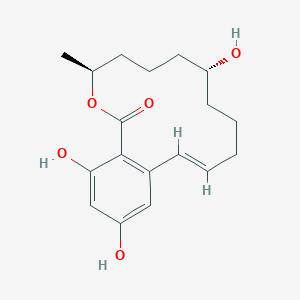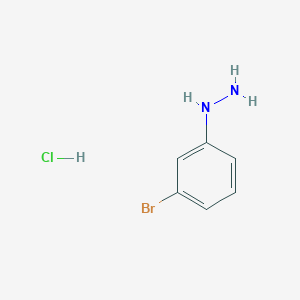
(Duloxetin-Verunreinigung)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, is a useful research compound. Its molecular formula is C18H20ClNOS and its molecular weight is 333.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quantitative Analyse in pharmazeutischen Formulierungen
Die Verbindung wird bei der Entwicklung spektrophotometrischer Methoden zur quantitativen Analyse von Duloxetin in Gegenwart ihrer potenziell toxischen Verunreinigung 1-Naphthol in verschiedenen im Labor hergestellten Mischungen und pharmazeutischen Formulierungen verwendet .
Hochleistungs-Dünnschichtchromatographie (HPTLC)
Es wurde eine validierte HPTLC-Methode zur gleichzeitigen Trennung und Quantifizierung von Duloxetinhydrochlorid und 1-Naphthol in ihrem binären Gemisch und ihrer pharmazeutischen Formulierung etabliert .
Referenzstandard in Labortests
Die Verbindung wird als Referenzstandard in Labortests verwendet, wie in der Europäischen Pharmakopöe vorgeschrieben .
Biologische Aktivitäten
Thiophen-basierte Analoga, wie diese Verbindung, wurden von einer wachsenden Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen untersucht .
Synthese von Thiophenderivaten
Die Verbindung spielt eine wichtige Rolle bei der Synthese von Thiophenderivaten, die essentielle heterocyclische Verbindungen mit einer Vielzahl von Eigenschaften und Anwendungen sind .
Proteomforschung
Die Verbindung wird in der Proteomforschung verwendet und trägt zum Verständnis der Proteinstruktur und -funktion bei .
Wirkmechanismus
Target of Action
Duloxetine, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters involved in mood regulation and pain perception .
Mode of Action
Duloxetine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron . This action increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and decreased perception of pain .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, elevated serotonin levels can activate the serotonergic pathway , leading to improved mood and well-being . Similarly, increased norepinephrine levels can stimulate the noradrenergic pathway , which plays a role in attention and response actions, as well as pain management .
Pharmacokinetics
The pharmacokinetics of Duloxetine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Duloxetine is well absorbed. It undergoes extensive first-pass metabolism, primarily in the liver, before it reaches systemic circulation . The metabolites of Duloxetine are excreted primarily in the urine . The pharmacokinetic properties of Duloxetine contribute to its bioavailability and therapeutic effects .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Duloxetine leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, leading to improved mood and decreased perception of pain . Therefore, Duloxetine is used in the treatment of conditions such as major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence .
Action Environment
The action, efficacy, and stability of Duloxetine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of Duloxetine, as it is an acid-labile substance . Therefore, Duloxetine is often formulated as an enteric-coated dosage form to prevent its degradation in the acidic environment of the stomach . Additionally, factors such as diet, concurrent medications, and individual patient characteristics can also influence the action and efficacy of Duloxetine .
Eigenschaften
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
